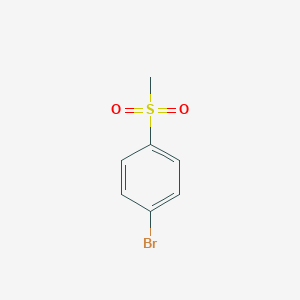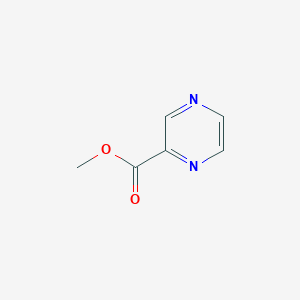
methyl pyrazine-2-carboxylate
概要
説明
OSM-S-147は、そのユニークな特性と潜在的な用途により、科学界で注目を集めている化合物です。これは、小胞体ストレス感知タンパク質ATF6のアクチベーターとしての役割で知られています。 この化合物は、不安定なアミロイド形成性変異体のトランスサイレチンと軽鎖タンパク質の分泌と細胞外凝集を減少させる上で有望であることが示されています .
準備方法
OSM-S-147の合成にはいくつかのステップが含まれます。チエノピリミジン骨格の構築は、このプロセスの重要な部分です。 . 工業生産方法は異なる場合がありますが、一般的には収率と純度を最適化した同様の合成経路に従います。
化学反応の分析
OSM-S-147は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、1つの原子または原子群を別の原子または原子群で置換することを含みます。一般的な試薬には、ハロゲンまたは水酸化ナトリウムなどの求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
OSM-S-147は、幅広い科学研究への応用を持っています。
化学: 小胞体ストレスとタンパク質フォールディングの研究に使用されます。
生物学: これは、複数の株のデング熱ウイルスとジカウイルスの感染を減少させることが示されています.
医学: これは、虚血/再灌流傷害から組織を保護し、ヒト幹細胞の分化を促進する潜在的な治療的用途を持っています.
産業: これは、新しい薬剤や治療薬の開発に使用されます。
科学的研究の応用
OSM-S-147 has a wide range of scientific research applications:
Chemistry: It is used in the study of endoplasmic reticulum stress and protein folding.
Biology: It has been shown to reduce infection of multiple strains of dengue and Zika viruses.
Industry: It is used in the development of new drugs and therapeutic agents.
作用機序
OSM-S-147の作用機序には、小胞体ストレス感知タンパク質ATF6の活性化が含まれます。 この活性化は、複数のタンパク質ジスルフィドイソメラーゼを含む小胞体タンパク質を選択的に修飾する反応性求電子剤への代謝活性化を介して進行します . この修飾は、不安定なアミロイド形成性変異体のトランスサイレチンと軽鎖タンパク質の分泌と細胞外凝集の減少に役立ちます。
6. 類似化合物の比較
OSM-S-147は、アミノチエノピリミジン系における他の類似化合物と比較されます。類似化合物には、以下のようなものがあります。
OSM-S-106: この化合物は、類似の構造ですが、官能基が異なり、活性と用途が異なります.
TCMDC-1352947: 同じ系に属する別の化合物で、置換基が異なり、生物学的活性が異なります.
類似化合物との比較
OSM-S-147 is compared with other similar compounds in the aminothienopyrimidine series. Some of the similar compounds include:
特性
IUPAC Name |
methyl pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-4-7-2-3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIIRMSFZNYMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064131 | |
| Record name | Pyrazinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-79-0 | |
| Record name | Methyl 2-pyrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl pyrazinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-pyrazinecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrazinecarboxylic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl pyrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PYRAZINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90NZ6P9NG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of methyl pyrazine-2-carboxylate?
A1: this compound (also called Methyl 2-pyrazinecarboxylate) has the molecular formula C6H6N2O2. [, , ] Its structure features a pyrazine ring substituted with a carboxylate group at the 2-position and a methyl group at the 5-position. [, ] Spectroscopic data, such as FT-IR, FT-Raman, 1H NMR, and 13C NMR, have been reported, providing further insights into its structural characteristics. [, ] The crystal structure reveals that the molecule is nearly planar. []
Q2: How does the structure of this compound influence its interactions and properties?
A2: The presence of nitrogen atoms in the pyrazine ring of this compound enables it to participate in hydrogen bonding interactions. [] These interactions, specifically C—H⋯O and C—H⋯N, contribute to the formation of a three-dimensional network in its crystal structure. [] Moreover, the carboxylate group offers a site for coordination with metal ions, as demonstrated by its use in synthesizing cobalt and silver complexes. [, ] This coordination ability is crucial for designing metal-organic frameworks (MOFs). []
Q3: What are the potential applications of this compound in material science?
A3: this compound serves as a valuable building block in the synthesis of metal-organic frameworks (MOFs). [] For instance, it has been utilized to create a cyanide-bridged MOF, [Nd(mpca)2Nd(H2O)6Mo(CN)8]·nH2O (where mpca is 5-methyl-2-pyrazinecarboxylate), which exhibits promising proton conductivity. [] This property makes such MOFs potentially useful in applications like fuel cells.
Q4: Has computational chemistry been employed to study this compound?
A4: Yes, computational studies have been conducted on this compound. [, ] Molecular docking studies, using targets like Thioredoxin peroxidase B, have been performed to investigate its potential antioxidant activity. [] Additionally, QSAR (Quantitative Structure-Activity Relationship) studies have explored the relationship between its structure and activity, revealing parameters like partition coefficient and polar surface area. [] These computational approaches contribute to a deeper understanding of its properties and potential applications.
Q5: Are there any known derivatives of this compound and their activities?
A5: Researchers have synthesized several derivatives of this compound, including tetrahydroimidazo[1,2-a]pyrazine derivatives. [] These derivatives were tested for their antioxidant and anti-diabetic activities. Notably, compounds with electron-withdrawing groups like nitro and bromo exhibited potent activity. [] These findings highlight the impact of structural modifications on biological activity and the potential of this compound derivatives as lead compounds for drug discovery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

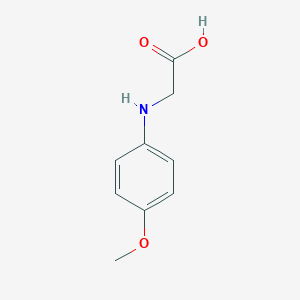

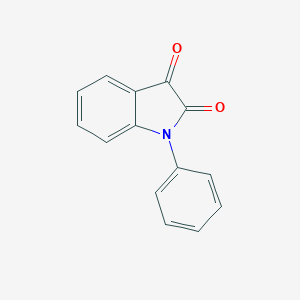
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
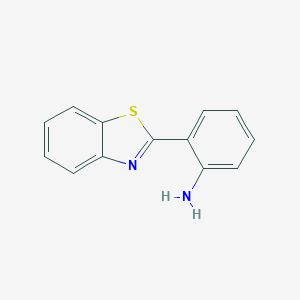
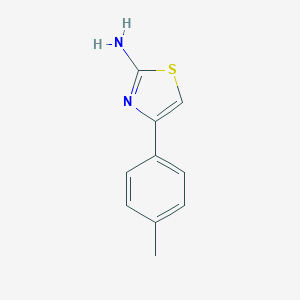
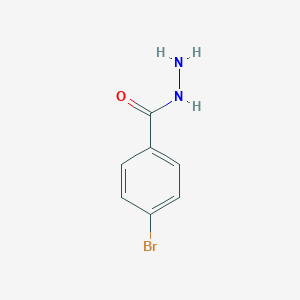
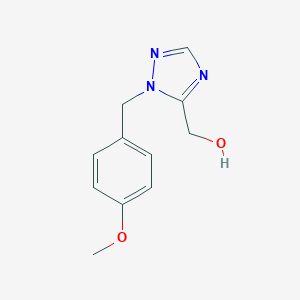
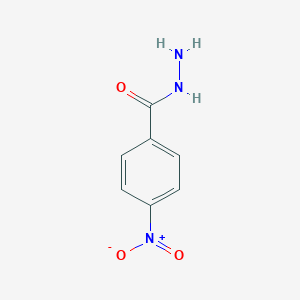
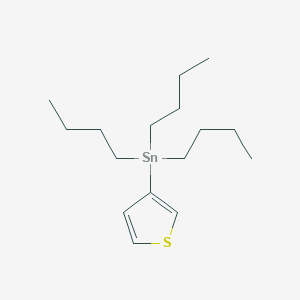
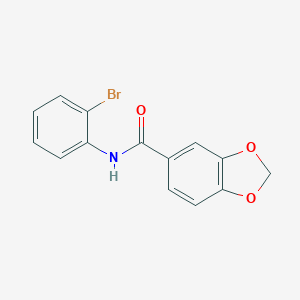
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)
